![molecular formula C11H12N4O3S2 B2536121 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-18-5](/img/structure/B2536121.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a compound that has been used as a glutaminase inhibitor . It is a selective inhibitor of Glutaminase GLS1 (KGA), which is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Scientific Research Applications
- Research Focus : Scientists have explored the structure-properties relationship of diphenylamine (DPA) and benzothiadiazole derivatives, aiming to optimize their performance in optoelectronic devices .
- Applications : Research on H₂L could explore its potential in coordination chemistry, catalysis, and other fields .
- Utility : BTITC has found utility in diverse scientific research applications. Further studies could explore its use in areas such as materials science, organic synthesis, and chemical biology .
Optoelectronic Applications
Novel Amino-Benzothiadiazole Derivatives
Organosulfur Compound for Diverse Applications
Mechanism of Action
As mentioned earlier, BPTES, a similar compound, is a selective inhibitor of Glutaminase GLS1 (KGA). Glutaminase converts glutamine to glutamate, which is an important excitatory neurotransmitter in the brain and can be further oxidized to α-ketoglutarate to feed the tricarboxylic acid (TCA) cycle and to glutathione, which is important for controlling the level of reactive oxygen species (ROS), particularly important for cancer cell growth .
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-20(17,18)15-5-7(6-15)11(16)12-8-3-2-4-9-10(8)14-19-13-9/h2-4,7H,5-6H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMHAZSITWNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide |
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